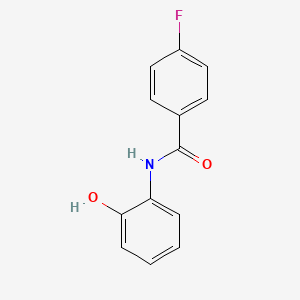

![molecular formula C15H18N4S B5498303 3-(hexylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5498303.png)

3-(hexylthio)-5H-[1,2,4]triazino[5,6-b]indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazinoindoles are a class of heterocyclic compounds that contain a triazine ring fused with an indole ring . They are known for their diverse structures and wide range of biological activities .

Synthesis Analysis

The synthesis of triazinoindoles often involves reactions with various types of reagents including ammonia, hydrazine hydrate, semicarbazide HCl in various media . For instance, 4-substituted 2,3-dihydro-11H-[1,3]thiazino[3´,2´:2,3][1,2,4]triazino[5,6-b]indolium halides were first synthesized by the reactions of 3-(3-butenylthio) and 3-prenylthio-5H[1,2,4]thiazino[5,6-b]indoles with bromine and iodine .Molecular Structure Analysis

The molecular structure of triazinoindoles can be complex and diverse, depending on the specific substituents and the configuration of the fused rings . The structure of synthesized compounds is often evaluated by 1H and 13C NMR spectroscopy involving 2D NMR techniques .Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of triazinoindoles depend on their specific structure. They are generally characterized by their rich nitrogen content, high chemical stability, and the heteroatom effect, which leads to various practical applications .Mechanism of Action

The mechanism of action of triazinoindoles can vary greatly depending on their specific structure and biological target. Many triazinoindoles have been identified as having a range of biological activities, including antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, and anti-protozoal effects .

Future Directions

properties

IUPAC Name |

3-hexylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4S/c1-2-3-4-7-10-20-15-17-14-13(18-19-15)11-8-5-6-9-12(11)16-14/h5-6,8-9H,2-4,7,10H2,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQGNDYEZIOGRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(hexylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5498242.png)

![3-[(dimethylamino)methyl]-1-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5498247.png)

![3-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B5498253.png)

![3-[5-(2,3-dichlorophenyl)-2-furyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5498263.png)

![5-{3-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-3-oxopropyl}-3-isoxazolol](/img/structure/B5498265.png)

![{[5-(4-fluorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5498276.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methoxybenzamide](/img/structure/B5498281.png)

![2-(allylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5498287.png)

![1-[3-(aminocarbonyl)pyridin-2-yl]-4-(4-chlorobenzyl)piperidine-4-carboxylic acid](/img/structure/B5498309.png)

![2-methyl-7-(2-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5498314.png)

![{4-(3-methoxybenzyl)-1-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]piperidin-4-yl}methanol](/img/structure/B5498325.png)

![2-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5498329.png)